

Application of Umeclidinium Bromide-d5 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

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Compound of Interest		
Compound Name:	Umeclidinium Bromide-d5	
Cat. No.:	B15142690	Get Quote

Introduction

Umeclidinium Bromide is a long-acting muscarinic antagonist (LAMA) utilized as a maintenance bronchodilator treatment for chronic obstructive pulmonary disease (COPD). Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for its safe and effective use. **Umeclidinium Bromide-d5**, a stable isotope-labeled version of the parent drug, serves as an essential tool in these studies, particularly as an internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures accuracy and precision in the determination of Umeclidinium concentrations in various biological matrices.

This document provides detailed application notes and protocols for the use of **Umeclidinium Bromide-d5** in DMPK studies, aimed at researchers, scientists, and drug development professionals.

Pharmacokinetic Profile of Umeclidinium Bromide

Following inhaled administration, Umeclidinium is absorbed from the lungs, with peak plasma concentrations (Cmax) occurring within 5 to 15 minutes. The absolute bioavailability is approximately 13%, with negligible contribution from oral absorption. Steady-state plasma concentrations are typically achieved within 14 days of repeated once-daily inhalation, with a



1.8-fold accumulation. The plasma elimination half-life after repeated inhaled dosing averages 19 hours.[1][2]

Umeclidinium is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme and is also a substrate for the P-glycoprotein (P-gp) transporter. The main metabolic pathways involve oxidation (hydroxylation and O-dealkylation) followed by conjugation (e.g., glucuronidation). The resulting metabolites have reduced pharmacological activity, and their systemic exposure is low.[1][2][3]

Pharmacokinetic Parameter	Value	Reference
Time to Peak Plasma Concentration (Tmax)	5 - 15 minutes (inhaled)	[1][3]
Absolute Bioavailability	~13% (inhaled)	[1][3]
Plasma Protein Binding	~89%	[1][3]
Volume of Distribution (IV)	86 L	[1][3]
Metabolizing Enzyme	CYP2D6	[1][2][3]
Transporter	P-glycoprotein (P-gp) substrate	[1][2][3]
Elimination Half-life (repeated inhalation)	~19 hours	[1][2]
Primary Routes of Elimination	Biliary and renal elimination of unchanged drug and metabolites	[4]

Experimental Protocols

Bioanalytical Method for Quantification of Umeclidinium in Human Plasma using LC-MS/MS

This protocol outlines a general procedure for the quantitative analysis of Umeclidinium in human plasma using **Umeclidinium Bromide-d5** as an internal standard (IS). A validated bioanalytical method using LC-MS/MS has been established for Umeclidinium, and while

Methodological & Application





specific parameters may vary between laboratories, the following provides a robust framework. [5]

a. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex biological matrices.

- SPE Sorbent: A mixed-mode cation-exchange or a reversed-phase (e.g., C8 or C18) sorbent can be effective for extracting Umeclidinium.
- Procedure:
 - Conditioning: Condition the SPE cartridge with methanol followed by water.
 - Sample Loading: To 250 μL of human plasma, add 25 μL of Umeclidinium Bromide-d5 internal standard solution and vortex. Dilute the sample with an appropriate buffer (e.g., 2% phosphoric acid) and load it onto the conditioned SPE cartridge.
 - Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove interfering matrix components.
 - Elution: Elute Umeclidinium and the internal standard from the cartridge using an appropriate organic solvent, such as methanol, which may be acidified or basified to improve elution efficiency.
 - Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - \circ Column: A reversed-phase C18 or phenyl column (e.g., 150 x 4.6 mm, 2.5 μ m) is suitable for separation.[6]
 - Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol)



is typically used.

- Flow Rate: A flow rate of 0.5 1.0 mL/min is common.
- Injection Volume: 5 10 μL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in the positive ion mode.
 - Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions (m/z) for Umeclidinium and Umeclidinium Bromided5 need to be optimized. While specific transitions for Umeclidinium are not publicly available in the provided search results, a hypothetical example based on similar molecules would be:
 - Umeclidinium: Q1: [M+H]+ → Q3: [fragment ion]+
 - Umeclidinium Bromide-d5: Q1: [M+H+5]+ → Q3: [fragment ion+5]+
 - The collision energy and other compound-specific parameters should be optimized for maximum signal intensity.

c. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., EMA, FDA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.[4] The use of a stable isotope-labeled internal standard like **Umeclidinium Bromide-d5** is crucial for correcting for variability in sample processing and matrix effects, thereby ensuring the reliability of the results.

In Vitro Metabolic Stability Assay

This protocol describes a general procedure to assess the metabolic stability of Umeclidinium using human liver microsomes.

Materials:



- Human liver microsomes (HLM)
- Umeclidinium stock solution
- NADPH regenerating system
- Phosphate buffer (pH 7.4)
- Acetonitrile (for reaction termination)
- Umeclidinium Bromide-d5 (as internal standard for LC-MS/MS analysis)
- Procedure:
 - Prepare a reaction mixture containing HLM and phosphate buffer.
 - Pre-warm the mixture to 37°C.
 - Add Umeclidinium to the reaction mixture to initiate the incubation.
 - Start the metabolic reaction by adding the NADPH regenerating system.
 - At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding cold acetonitrile containing the internal standard (Umeclidinium Bromide-d5).
 - Centrifuge the samples to precipitate proteins.
 - Analyze the supernatant for the remaining concentration of Umeclidinium using the validated LC-MS/MS method described above.
- Data Analysis:
 - Plot the natural logarithm of the percentage of Umeclidinium remaining versus time.
 - The slope of the linear regression will give the elimination rate constant (k).
 - Calculate the in vitro half-life ($t\frac{1}{2}$) = 0.693 / k.



o Calculate the intrinsic clearance (CLint).

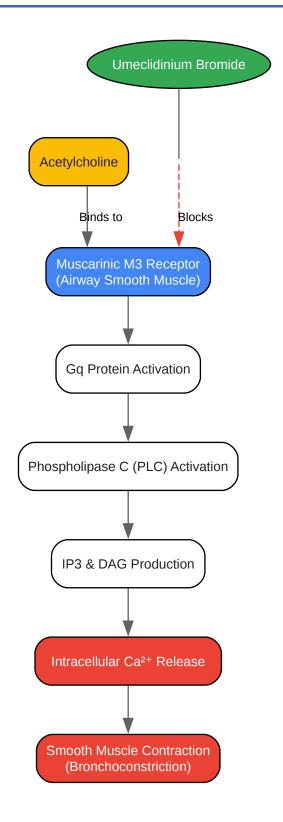
Visualizations



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Caption: Bioanalytical workflow for Umeclidinium quantification.





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Caption: Umeclidinium's mechanism of action on the M3 receptor pathway.



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